molecular formula C22H14ClN3O B231826 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile

カタログ番号 B231826
分子量: 371.8 g/mol
InChIキー: VQWGIAVVVIAMCC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile, also known as Lapatinib, is a synthetic small molecule drug that is used in the treatment of breast cancer. It belongs to the class of drugs known as tyrosine kinase inhibitors, which work by blocking the activity of certain enzymes that promote the growth of cancer cells. In

作用機序

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile works by inhibiting the activity of two enzymes, HER1 and HER2, which are involved in the growth and proliferation of cancer cells. By blocking the activity of these enzymes, 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile prevents the growth and spread of cancer cells, leading to tumor shrinkage and improved patient outcomes.
Biochemical and Physiological Effects:
1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, as well as inhibit cell cycle progression and DNA synthesis. 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has also been shown to inhibit angiogenesis, or the formation of new blood vessels, which is essential for the growth and spread of cancer cells.

実験室実験の利点と制限

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has a number of advantages for use in lab experiments. It is a small molecule drug, which makes it easy to synthesize and manipulate in the lab. It also has a well-characterized mechanism of action, which makes it a useful tool for studying the molecular pathways involved in cancer growth and progression. However, one limitation of 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile is that it is not effective in all types of breast cancer, and its effectiveness can be limited by the development of drug resistance.

将来の方向性

There are a number of future directions for research on 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile. One area of interest is the development of new combination therapies that can improve its effectiveness in the treatment of breast cancer. Another area of interest is the development of new formulations of 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile that can improve its pharmacokinetic properties, such as its absorption and distribution in the body. Finally, there is interest in exploring the use of 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile in the treatment of other types of cancer, such as lung and ovarian cancer.
Conclusion:
In conclusion, 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile is a synthetic small molecule drug that is used in the treatment of breast cancer. It works by inhibiting the activity of enzymes involved in cancer growth and proliferation, leading to tumor shrinkage and improved patient outcomes. 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has a number of advantages for use in lab experiments, but its effectiveness can be limited by the development of drug resistance. There are a number of future directions for research on 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile, including the development of new combination therapies and the exploration of its use in other types of cancer.

合成法

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile is synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenol to form 4-(4-chlorobenzoyl)amino-phenol. This intermediate is then reacted with 4-fluorobenzonitrile and a reducing agent such as sodium borohydride to form 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile.

科学的研究の応用

1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile has been extensively studied for its efficacy in the treatment of breast cancer. It has been shown to be effective in the treatment of HER2-positive breast cancer, which accounts for approximately 20-25% of all breast cancer cases. 1-(4-Chlorobenzoyl)-4-phenyl-1,2-dihydro-2-quinazolinecarbonitrile is often used in combination with other chemotherapy drugs, such as capecitabine, to improve its effectiveness.

特性

分子式

C22H14ClN3O

分子量

371.8 g/mol

IUPAC名

1-(4-chlorobenzoyl)-4-phenyl-2H-quinazoline-2-carbonitrile

InChI

InChI=1S/C22H14ClN3O/c23-17-12-10-16(11-13-17)22(27)26-19-9-5-4-8-18(19)21(25-20(26)14-24)15-6-2-1-3-7-15/h1-13,20H

InChIキー

VQWGIAVVVIAMCC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NC(N(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C#N

正規SMILES

C1=CC=C(C=C1)C2=NC(N(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)C#N

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。